molecular formula C13H13BrN2O3S B2907113 3-amino-N-(3-bromo-4-methoxyphenyl)benzenesulfonamide CAS No. 568559-36-4

3-amino-N-(3-bromo-4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2907113
CAS No.: 568559-36-4
M. Wt: 357.22
InChI Key: QZADCNKACOMHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(3-bromo-4-methoxyphenyl)benzenesulfonamide (CAS: 721908-30-1) is a benzenesulfonamide derivative with the molecular formula C₁₃H₁₂BrClN₂O₃S and a molecular weight of 391.67 g/mol . This compound features a sulfonamide group (-SO₂NH-) bridging a 3-aminophenyl ring and a 3-bromo-4-methoxyphenyl substituent. It is primarily utilized as a pharmaceutical intermediate, available at 95% purity .

Properties

IUPAC Name

3-amino-N-(3-bromo-4-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-19-13-6-5-10(8-12(13)14)16-20(17,18)11-4-2-3-9(15)7-11/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADCNKACOMHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-bromo-4-methoxyphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-amino-N-(3-bromo-4-methoxyphenyl)benzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-N-(3-bromo-4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Nitrogen

Several analogs modify the sulfonamide nitrogen to alter physicochemical or biological properties:

  • 3-Amino-N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)benzenesulfonamide (5d): Incorporates a piperazine-linked benzhydryl group, yielding 78% during synthesis. This bulky substituent may enhance lipophilicity and protein-binding capacity .
  • 3-Amino-N-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide (5b): Similar to 5d but with a longer propyl chain, achieving 85% yield. The extended chain could improve membrane permeability .
  • 3-Amino-N-(tert-butyl)benzenesulfonamide: Features a tert-butyl group, a classic substituent for metabolic stability. It inhibits enzymes like dihydrofolate reductase and xanthine oxidase via active-site binding .

Modifications on the Aromatic Ring

  • 3-Chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide: Replaces bromine with chlorine and adds a furanylmethyl group.
  • 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives: These compounds, optimized for 12-lipoxygenase (12-LOX) inhibition, demonstrate nM potency and selectivity. The hydroxy-methoxybenzyl group is critical for enzyme interaction .

Functional Group Additions

  • Dihydropyrimidinyl-linked sulfonamides: Derivatives like 3-amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) feature alkylthio chains (methyl to hexyl). Longer chains (e.g., hexyl) correlate with higher yields (75%) compared to methyl analogs (36%), suggesting improved synthetic accessibility .

Solubility and Lipophilicity

  • The bromo-methoxy substituent in the target compound increases molecular weight and lipophilicity compared to analogs like 3-amino-N-(2-fluorophenyl)benzenesulfonamide (MW: ~300 g/mol) .
  • Alkylimino-substituted sulfonamides (e.g., ethyl to hexyl chains) exhibit progressive increases in hydrophobicity, as modeled via quantum chemical methods .

Biological Activity

3-amino-N-(3-bromo-4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12BrN2O2S
  • Molecular Weight : 343.21 g/mol

This structure includes a sulfonamide group, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activities of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
4e (related sulfonamide)MDA-MB-2311.52Induction of apoptosis
4g (related sulfonamide)MCF-76.31Cell cycle arrest
3-amino-N-(3-bromo-4-methoxyphenyl)TBDTBDTBD

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are crucial in numerous physiological processes. Inhibiting these enzymes can lead to therapeutic effects in conditions such as glaucoma and cancer.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (nM)
4e (related sulfonamide)CA IX10.93
4g (related sulfonamide)CA II1.55
3-amino-N-(3-bromo-4-methoxyphenyl)TBDTBD

The mechanism by which this compound exerts its biological effects is primarily through:

  • Hydrogen Bonding : The amino and sulfonamide groups allow for strong interactions with target proteins.
  • Halogen Bonding : The presence of the bromine atom enhances molecular interactions, potentially increasing binding affinity to targets.
  • Inhibition of Enzyme Activity : By binding to active sites, the compound can inhibit enzyme function, leading to downstream effects in cellular pathways.

Case Studies

Recent studies have highlighted the potential of benzenesulfonamides in treating various cancers. For example, a study indicated that related compounds induced significant apoptosis in breast cancer cells, evidenced by increased annexin V-FITC positivity, suggesting robust anticancer activity.

Example Study

In a comparative study involving multiple benzenesulfonamides:

  • Objective : To evaluate the anticancer efficacy against MDA-MB-231.
  • Results : Compound variants showed varying degrees of cytotoxicity, with some achieving IC50 values below 5 μM.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-amino-N-(3-bromo-4-methoxyphenyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, analogs like 3-(8-bromo-4-oxoquinazolin-3-yl)benzenesulfonamide are synthesized using 2-isothiocyanato-benzenesulfonamide and brominated precursors under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMSO. Yields (~62%) and purity depend on stoichiometric ratios, solvent choice, and purification via column chromatography . Characterization via 1H^1H- and 13C^13C-NMR (DMSO-d6d_6 ) confirms structural integrity, with specific shifts for sulfonamide NH2_2 (~7.48 ppm) and aromatic protons (7.56–7.93 ppm) .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer : X-ray crystallography (e.g., SHELXL ) is critical for resolving bond lengths and angles, especially for sulfonamide moieties. For NMR, compare experimental 1H^1H- and 13C^13C-NMR data with computed spectra from density-functional theory (DFT) methods like B3LYP, which predict thermochemical properties with ~2.4 kcal/mol accuracy . Discrepancies in NOESY or HSQC spectra may indicate conformational isomers or impurities requiring recrystallization .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activities of sulfonamide analogs, such as enzyme inhibition potency versus selectivity?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents) or structural variations. For example, 3-amino-N-(tert-butyl)benzenesulfonamide shows divergent inhibition of xanthine oxidase versus protein tyrosine phosphatases due to active-site steric effects. To resolve this, perform competitive binding assays with radiolabeled substrates and computational docking (e.g., AutoDock Vina) to map binding poses . Cross-validate results using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can researchers optimize the sulfonamide scaffold for targeted enzyme inhibition while minimizing off-target interactions?

  • Methodological Answer : Introduce substituents at the 3-amino and bromo-methoxy positions to modulate electronic (e.g., Hammett σ values) and steric (e.g., Taft steric parameters) properties. For instance, replacing the 4-methoxy group with a hydroxyethylsulfonyl group (as in 4-amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide) enhances hydrogen-bonding with catalytic residues . Pair this with QSAR models to predict logP and polar surface area, ensuring blood-brain barrier permeability or renal clearance as needed .

Q. What computational methods are effective in predicting the reactivity and stability of this compound under physiological conditions?

  • Methodological Answer : Use DFT (e.g., Gaussian 09 with M06-2X/6-311+G(d,p)) to calculate Fukui indices for nucleophilic/electrophilic sites, predicting metabolic oxidation hotspots. Molecular dynamics (MD) simulations (e.g., GROMACS) in explicit solvent (water/lipid bilayers) model hydrolytic stability and membrane permeability. Compare with experimental HPLC-MS stability data in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound in cancer cell lines?

  • Methodological Answer : Use a 72-hour MTT assay across a logarithmic concentration range (1 nM–100 µM). Include controls for solvent (DMSO ≤0.1%) and reference drugs (e.g., cisplatin). Normalize viability to untreated cells and fit data to a four-parameter logistic model (IC50_{50} ± SEM). For mechanistic insights, combine with flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .

Q. What analytical techniques are recommended for detecting and quantifying by-products during large-scale synthesis?

  • Methodological Answer : Employ UPLC-QTOF-MS with a C18 column (ACN/water + 0.1% formic acid) to resolve by-products. Track impurities like de-brominated analogs or sulfonic acid derivatives. Quantify via external calibration curves (R2^2 >0.99). For process optimization, use Design of Experiments (DoE) to vary temperature, catalyst loading, and reaction time, minimizing by-product formation .

Structural and Mechanistic Insights

Q. How does the bromo-methoxy substitution pattern influence the compound’s interaction with biological targets?

  • Methodological Answer : The 3-bromo-4-methoxy groups enhance π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets) and block metabolic deactivation via steric hindrance. Compare with analogs lacking bromine (e.g., N-(3-methoxyphenyl)-3-methylbenzenesulfonamide) using surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}/koffk_{off}) .

Q. What crystallographic software tools are best suited for resolving the compound’s solid-state structure?

  • Methodological Answer : Use SHELXL for refinement and OLEX2 for structure solution. For graphical representation, ORTEP-3 generates thermal ellipsoid plots, highlighting disorder in the bromine substituent. Cross-validate with Mercury (Cambridge Crystallographic Database) to compare packing motifs with related sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.